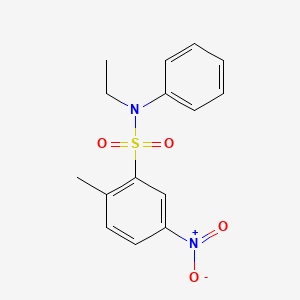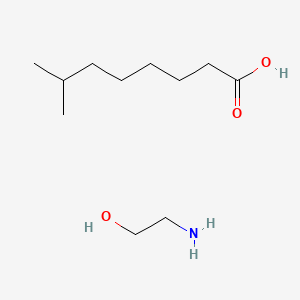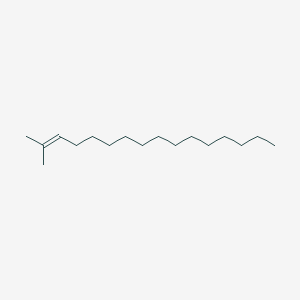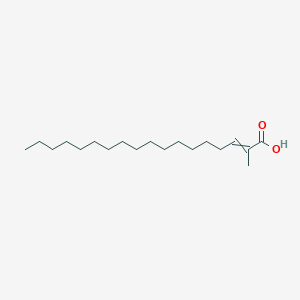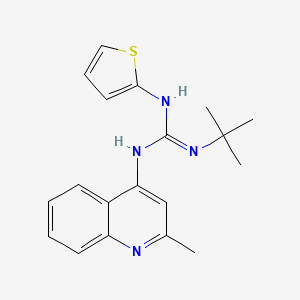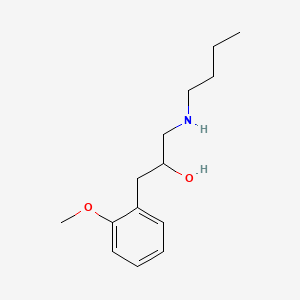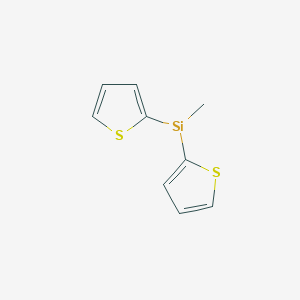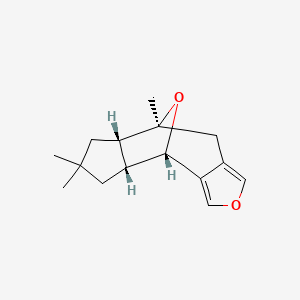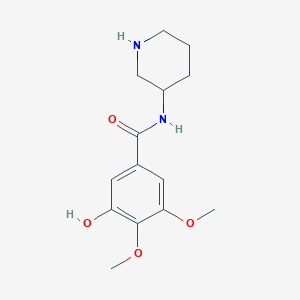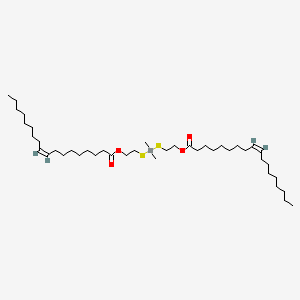
(Dimethylstannylene)bis(thioethylene) dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylstannylene)bis(thioethylene) dioleate is a chemical compound with the molecular formula C42H80O4S2Sn. It is known for its unique structure, which includes tin (Sn) atoms bonded to thioethylene and dioleate groups.
Vorbereitungsmethoden
The synthesis of (dimethylstannylene)bis(thioethylene) dioleate typically involves the reaction of dimethyltin dichloride with thioethylene and dioleate precursors. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
(Dimethylstannylene)bis(thioethylene) dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene and dioleate groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Dimethylstannylene)bis(thioethylene) dioleate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biocidal agent.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes .
Wirkmechanismus
The mechanism of action of (dimethylstannylene)bis(thioethylene) dioleate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (dimethylstannylene)bis(thioethylene) dioleate include:
Dimethyltin dichloride: A precursor used in its synthesis.
Tributyltin oxide: Another organotin compound with biocidal properties.
Dioctyltin dichloride: Used in similar industrial applications.
What sets this compound apart is its unique combination of thioethylene and dioleate groups, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
67859-63-6 |
|---|---|
Molekularformel |
C42H80O4S2Sn |
Molekulargewicht |
831.9 g/mol |
IUPAC-Name |
2-[dimethyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*9-10,23H,2-8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI-Schlüssel |
MFXDUVSSNLTXGV-BGSQTJHASA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


